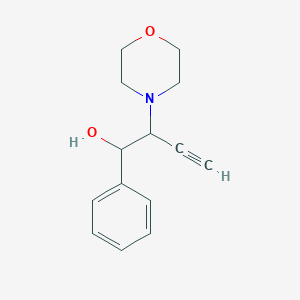![molecular formula C50H32N2 B13747789 2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridoquinoline core substituted with fluorenyl and phenyl groups, which contribute to its distinct electronic and photophysical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of fluorenes are reacted with a halogenated pyridoquinoline under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques like column chromatography and recrystallization.
化学反応の分析
Types of Reactions
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and fluorenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoline and fluorenyl derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong photoluminescent properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
作用機序
The mechanism by which 2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. In optoelectronic applications, its mechanism involves the absorption and emission of light, facilitated by its conjugated system, which allows for efficient electron and energy transfer .
類似化合物との比較
Similar Compounds
2,3-Bis-(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: Similar in structure but with different substituents, affecting its electronic properties.
2,7-Dichloro-9H-fluorene-based compounds: These compounds share the fluorene core but differ in their functional groups and applications.
Uniqueness
2,7-Bis-(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline is unique due to its combination of fluorenyl and phenyl groups attached to a pyridoquinoline core, providing a distinct set of electronic and photophysical properties that are advantageous in various scientific and industrial applications .
特性
分子式 |
C50H32N2 |
|---|---|
分子量 |
660.8 g/mol |
IUPAC名 |
2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline |
InChI |
InChI=1S/C50H32N2/c1-3-11-31(12-4-1)43-27-47(35-19-21-41-37(25-35)23-33-15-7-9-17-39(33)41)51-49-30-46-44(32-13-5-2-6-14-32)28-48(52-50(46)29-45(43)49)36-20-22-42-38(26-36)24-34-16-8-10-18-40(34)42/h1-22,25-30H,23-24H2 |
InChIキー |
ARHBOHASBBCNLM-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC6=C(C=C5C(=C4)C7=CC=CC=C7)N=C(C=C6C8=CC=CC=C8)C9=CC1=C(C=C9)C2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


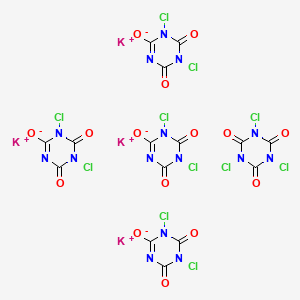
![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
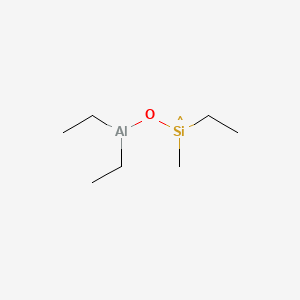

![N-[(2-Hydroxyphenyl)-(4-nitrophenyl)methyl]acetamide](/img/structure/B13747727.png)
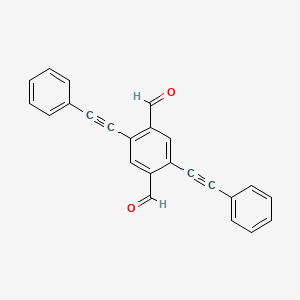
![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
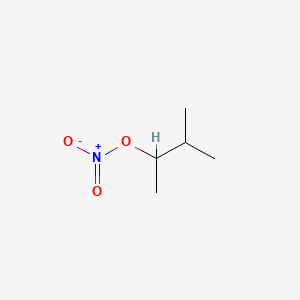
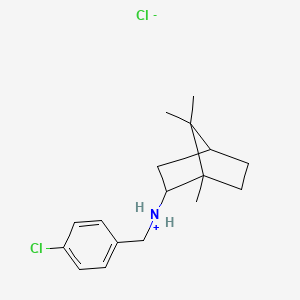
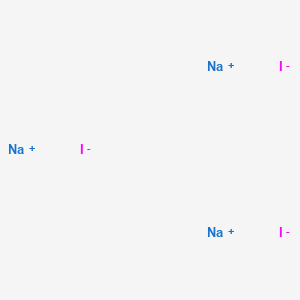
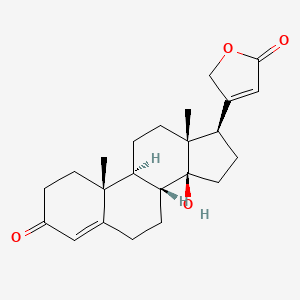

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
